2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium
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Overview
Description
2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium is an organic compound with the chemical formula C9H13NO2This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium typically involves the oxidation of 4-methoxy-2,3,5-trimethylpyridine. One common method includes the use of oxidizing agents such as peroxybenzoic acid under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to 4-methoxy-2,3,5-trimethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the oxidized form of the compound itself.
Reduction: The major product is 4-methoxy-2,3,5-trimethylpyridine.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium involves its ability to act as an oxidizing agent. It can donate oxygen atoms to substrates, facilitating oxidation reactions. The molecular targets and pathways involved include the interaction with electron-rich sites on organic molecules, leading to the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine 1-oxide: Similar in structure but lacks the methoxy group.
2-Methoxy-1,3,5-trimethylbenzene: Similar in having methoxy and methyl groups but differs in the aromatic ring structure.
Uniqueness
2-Methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and solubility properties. Its ability to act as both an oxidizing agent and a substrate in nucleophilic substitution reactions makes it versatile in various chemical processes .
Properties
IUPAC Name |
2-methoxy-3,5,6-trimethyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-7(2)9(12-4)10(11)8(6)3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPTHIGNGANLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1C)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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